![molecular formula C15H16O3 B1675478 Linderalactone CAS No. 728-61-0](/img/structure/B1675478.png)
Linderalactone
Overview
Description
Linderalactone is a furanogermacrane sesquiterpene . It is one of the main extracts of Linderae Radix, which is widely used in traditional Chinese medicine . It has been found to exhibit significant inhibitory activity against SHP2 dephosphorylation in vitro . It also inhibits cancer growth by modulating the expression of apoptosis-related proteins .
Molecular Structure Analysis
The molecular formula of Linderalactone is C15H16O3 . It has an average mass of 244.286 Da and a monoisotopic mass of 244.109940 Da .Physical And Chemical Properties Analysis
Linderalactone has a density of 1.19±0.1 g/cm3 (Predicted), a melting point of 136-138 °C, and a boiling point of 437.9±45.0 °C (Predicted) . It is soluble in chloroform and methanol .Scientific Research Applications
Antitumor Activity in Pancreatic Cancer
Linderalactone has shown significant potential in inhibiting pancreatic cancer development both in vitro and in vivo. It effectively suppresses pancreatic cancer cell proliferation, migration, invasion, and induces cell apoptosis. The compound achieves this by negatively regulating the PI3K/AKT signaling pathway, which is crucial in cancer development. This research suggests linderalactone as a potential anti-pancreatic cancer agent (Xu et al., 2022).
Inhibition of Lung Cancer Growth
Linderalactone has been studied for its effects on human lung cancer cells. It has been found to inhibit the proliferation of A-549 human lung carcinoma cells through apoptosis induction and G2/M cell cycle arrest. Additionally, linderalactone suppresses the JAK/STAT signaling pathway, which plays a role in cell growth and survival, suggesting its potential as a drug candidate against lung cancer (Deng & Li, 2019).
Hepatoprotective Activity
A study on the root tubers of Lindera aggregata, which contain linderalactone, indicated hepatoprotective properties. Specific compounds, including linderalactone, were shown to protect against H2O2-induced oxidative damage in HepG2 cells. This suggests potential applications of linderalactone in protecting liver cells from oxidative stress (Gan et al., 2009).
Anti-inflammatory Effects
Linderalactone, along with other compounds, was found to exhibit significant anti-inflammatory activities. In a study on Neolitsea parvigemma, linderalactone showed inhibitory effects on superoxide anion generation in human neutrophils, indicating its potential in treating inflammatory conditions (Chen et al., 2005).
Ameliorating Liver Fibrosis
Recent research identified linderalactone as a natural inhibitor of SHP2, which is relevant in liver fibrosis. Linderalactone was found to ameliorate CCl4-induced liver fibrosis in vivo by inhibiting TGFβ/Smad3 pathway, making it a potential therapeutic agent for liver fibrosis or related diseases (Zhang et al., 2023).
In Silico Anti-coronavirus Potential
An in silico study explored the potential of linderalactone as an anti-coronavirus agent. The study found that linderalactone and other compounds in Lindera aggregata could inhibit adsorption and replication of SARS-CoV-2, suggesting a possible role in COVID-19 treatment (Firdiana et al., 2020).
Safety And Hazards
Linderalactone is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed and may cause serious damage to health by prolonged exposure . It may also pose a possible risk of impaired fertility and harm to unborn child .
Future Directions
properties
IUPAC Name |
(1R,8E)-3,8-dimethyl-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-2(6),3,8,12(15)-tetraen-13-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-9-4-3-5-11-7-13(18-15(11)16)14-10(2)8-17-12(14)6-9/h4,7-8,13H,3,5-6H2,1-2H3/b9-4+/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCKQMHMTSRRAA-QGQQYVBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2=CC(C3=C(C1)OC=C3C)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CCC2=C[C@H](C3=C(C1)OC=C3C)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Linderalactone | |
CAS RN |
728-61-0 | |
Record name | Linderalactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=728-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Linderalactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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